molecular formula C8H16Cl2N4O B2647593 2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride CAS No. 1052547-49-5

2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride

Cat. No.: B2647593
CAS No.: 1052547-49-5
M. Wt: 255.14
InChI Key: BEBGADMXCIHENU-UHFFFAOYSA-N
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Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride involves multiple steps. One common method includes the reaction of 1,3,5-trimethylpyrazole with chloroacetyl chloride to form an intermediate, which is then reacted with ammonia to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit kinases involved in cell signaling, leading to altered cellular responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide: Similar structure but without the dihydrochloride salt form.

    4-amino-1,3,5-trimethylpyrazole: Lacks the acetamide group.

    2-amino-1,3,5-trimethylpyrazole: Similar pyrazole ring but different substituents.

Uniqueness

2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

2-amino-N-(1,3,5-trimethylpyrazol-4-yl)acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-5-8(10-7(13)4-9)6(2)12(3)11-5;;/h4,9H2,1-3H3,(H,10,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBGADMXCIHENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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